molecular formula C12H10O3 B13739651 [1,1'-Biphenyl]-2,3',6-triol CAS No. 27949-30-0

[1,1'-Biphenyl]-2,3',6-triol

Cat. No.: B13739651
CAS No.: 27949-30-0
M. Wt: 202.21 g/mol
InChI Key: MMJVFOMJAGADPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2,3’,6-triol is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with hydroxyl groups attached at the 2, 3’, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,6-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce hydroxyl groups at specific positions on the biphenyl scaffold .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,6-triol often employs scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,3’,6-triol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of [1,1’-Biphenyl]-2,3’,6-triol can lead to the formation of partially or fully hydrogenated biphenyl derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2,3’,6-triol is used as a building block in organic synthesis.

Biology: In biological research, [1,1’-Biphenyl]-2,3’,6-triol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for therapeutic applications .

Medicine: The compound’s antioxidant properties also make it of interest in the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry: In the industrial sector, [1,1’-Biphenyl]-2,3’,6-triol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’,6-triol primarily involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals. This antioxidant activity is mediated through the formation of stable phenoxyl radicals. The compound can also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-2,3’,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. The 2, 3’, and 6 positions allow for unique interactions with molecular targets and enable specific chemical transformations that are not possible with other biphenyl derivatives .

Properties

CAS No.

27949-30-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-hydroxyphenyl)benzene-1,3-diol

InChI

InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H

InChI Key

MMJVFOMJAGADPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.